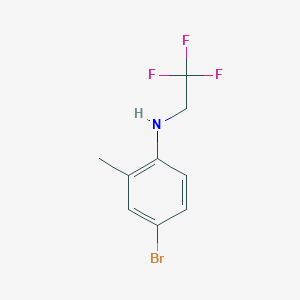

4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline

Übersicht

Beschreibung

4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a bromine atom at the fourth position, a methyl group at the second position, and a trifluoroethyl group attached to the nitrogen

Biologische Aktivität

4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with significant biological activity due to its unique structural features. The presence of bromine and trifluoroethyl groups enhances its lipophilicity, allowing for better interaction with biological membranes and potential therapeutic targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 292.1 g/mol. Its structure consists of a bromine atom at the para position relative to the aniline nitrogen and a trifluoroethyl group attached to the nitrogen.

The biological activity of this compound can be attributed to several mechanisms:

- Lipophilicity : The trifluoroethyl group increases the compound's lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets.

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, potentially leading to inhibition or activation of various biochemical pathways.

- Halogen Bonding : The presence of bromine may enhance binding affinity towards certain biological targets through halogen bonding .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of halogenated anilines. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | HepG2 | 0.62 ± 0.34 | Induces apoptosis |

| Compound B | HuH-7 | 1.62 ± 0.27 | Inhibits cell migration |

These findings suggest that the compound may possess similar anticancer properties by inducing apoptosis and inhibiting cell proliferation in liver cancer cells .

Enzyme Inhibition

Studies indicate that halogenated anilines can inhibit various kinases involved in cancer progression. For example:

- IGF1R Inhibition : Compounds with similar structures have shown significant inhibition of the IGF1R kinase, which is critical in cancer cell survival and proliferation .

Case Study 1: HepG2 Cell Line

In a study evaluating the antiproliferative effects of various halogenated anilines on HepG2 cells, it was observed that increasing concentrations led to significant reductions in cell viability. Flow cytometry analysis indicated that treatment with these compounds resulted in G2/M phase arrest and increased early-stage apoptosis rates.

Case Study 2: Enzyme Interaction Profiling

A profiling study on enzyme interactions revealed that compounds with trifluoroethyl groups exhibited enhanced binding to specific kinases compared to their non-fluorinated counterparts. This suggests that the trifluoroethyl moiety plays a crucial role in modulating enzyme activity and selectivity .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in:

- Pharmaceuticals : The compound is explored for its potential as a precursor in drug development. Its unique functional groups enhance interaction with biological targets, making it a candidate for designing new therapeutic agents.

- Agrochemicals : It is utilized in the formulation of herbicides and pesticides. The bromine and trifluoroethyl groups improve the efficacy of these compounds by enhancing their lipophilicity and stability .

Research indicates that this compound exhibits potential biological activities:

- Enzyme Interaction Studies : The compound has been investigated for its ability to interact with various enzymes, which can lead to the development of enzyme inhibitors or activators .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in medicinal chemistry .

Table 1: Comparison of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Precursor for pharmaceuticals | Enhances biological interactions |

| Agrochemicals | Herbicide formulation | Improves efficacy and stability |

| Biological Studies | Enzyme interactions | Potential for drug development |

Case Study 1: Synthesis of Herbicides

A study highlighted the synthesis of herbicidal compounds using this compound as an intermediate. The resulting products demonstrated significant herbicidal activity against common agricultural weeds .

Case Study 2: Drug Development

In another research effort, scientists explored the use of this compound in developing new antibiotics. The structural modifications facilitated by the bromine and trifluoroethyl groups showed promise in enhancing the binding affinity to bacterial targets .

Eigenschaften

IUPAC Name |

4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3N/c1-6-4-7(10)2-3-8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLVCGOGEIWHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.